

Preclinical Data Summary of AST5902: An In-depth Technical Guide

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Compound of Interest

Compound Name: AST5902

Cat. No.: B11937928

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Introduction

AST5902 is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] As an irreversible, mutant-selective EGFR inhibitor, Alflutinib and its active metabolite **AST5902** are designed to target both activating EGFR mutations and the T790M resistance mutation, which commonly arises after treatment with first- and second-generation EGFR TKIs.[2][3] Preclinical data indicates that **AST5902** exhibits remarkable antineoplastic activity, comparable to its parent compound, Alflutinib.[2] This guide provides a comprehensive summary of the available preclinical data for Alflutinib and, by extension, its active metabolite **AST5902**, focusing on in vitro activity, in vivo efficacy, and the methodologies employed in these studies.

In Vitro Activity

The in vitro potency of Alflutinib has been evaluated against various EGFR mutations, demonstrating significant inhibitory activity against clinically relevant mutations while sparing wild-type (WT) EGFR to a greater extent than earlier generation TKIs.

Table 1: In Vitro Inhibitory Activity of Alflutinib Against EGFR Mutations

EGFR Mutation	Cell Line/Assay Platform	IC50 (nM)	Reference
G719S	Ba/F3	12.4	[4]
S768I	Ba/F3	21.6	[4]
L861Q	Ba/F3	3.8	[4]
Exon 20 Insertion (p.H773_V774insNPH)	Ba/F3	11-20 (median range)	[5]
Exon 20 Insertion (p.V769_D770insASV)	Ba/F3	11-20 (median range)	[5]
Exon 20 Insertion (p.D770_N771insSVD)	Ba/F3	11-20 (median range)	[5]
Exon 20 Insertion (p.D770_N771NPG)	Ba/F3	11-20 (median range)	[5]

Note: Specific IC50 values for **AST5902** are not publicly available; however, it is reported to have similar antitumor activity to Afloglutinib.[1][2]

In Vivo Efficacy

Preclinical in vivo studies using xenograft models have demonstrated the potent antitumor activity of Afloglutinib in non-small cell lung cancer (NSCLC) models harboring EGFR mutations.

Table 2: In Vivo Antitumor Efficacy of Afloglutinib in NSCLC Xenograft Models

Xenograft Model	EGFR Mutation(s)	Animal Model	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
Patient-Derived Xenograft (LU1868)	L858R / T790M	Nude Mice	10 mg/kg and 30 mg/kg	Potent antitumor activity reported (quantitative TGI not specified)	[2]
EGFR 20ins Models	Exon 20 Insertions	Not Specified	High-dose Furmonertinib (160mg qd)	Encouraging anti-tumor activity observed	[6]

Note: Specific in vivo efficacy data for **AST5902** is not publicly available; however, it is reported to have similar antitumor activity to Alflutinib.[1][2]

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (Ba/F3 Cell-Based)

This assay is commonly used to determine the potency of EGFR inhibitors against specific EGFR mutations.

- **Cell Line Engineering:** Murine pro-B cell line, Ba/F3, which is dependent on IL-3 for survival, is engineered to express various human EGFR mutations. In the presence of EGF, these cells can proliferate independently of IL-3.
- **Cell Culture:** The engineered Ba/F3 cells are cultured in appropriate media supplemented with EGF.
- **Compound Treatment:** Cells are seeded in multi-well plates and treated with serial dilutions of the test compound (e.g., Alflutinib).

- **Viability Assessment:** After a set incubation period (typically 72 hours), cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
- **IC50 Determination:** The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

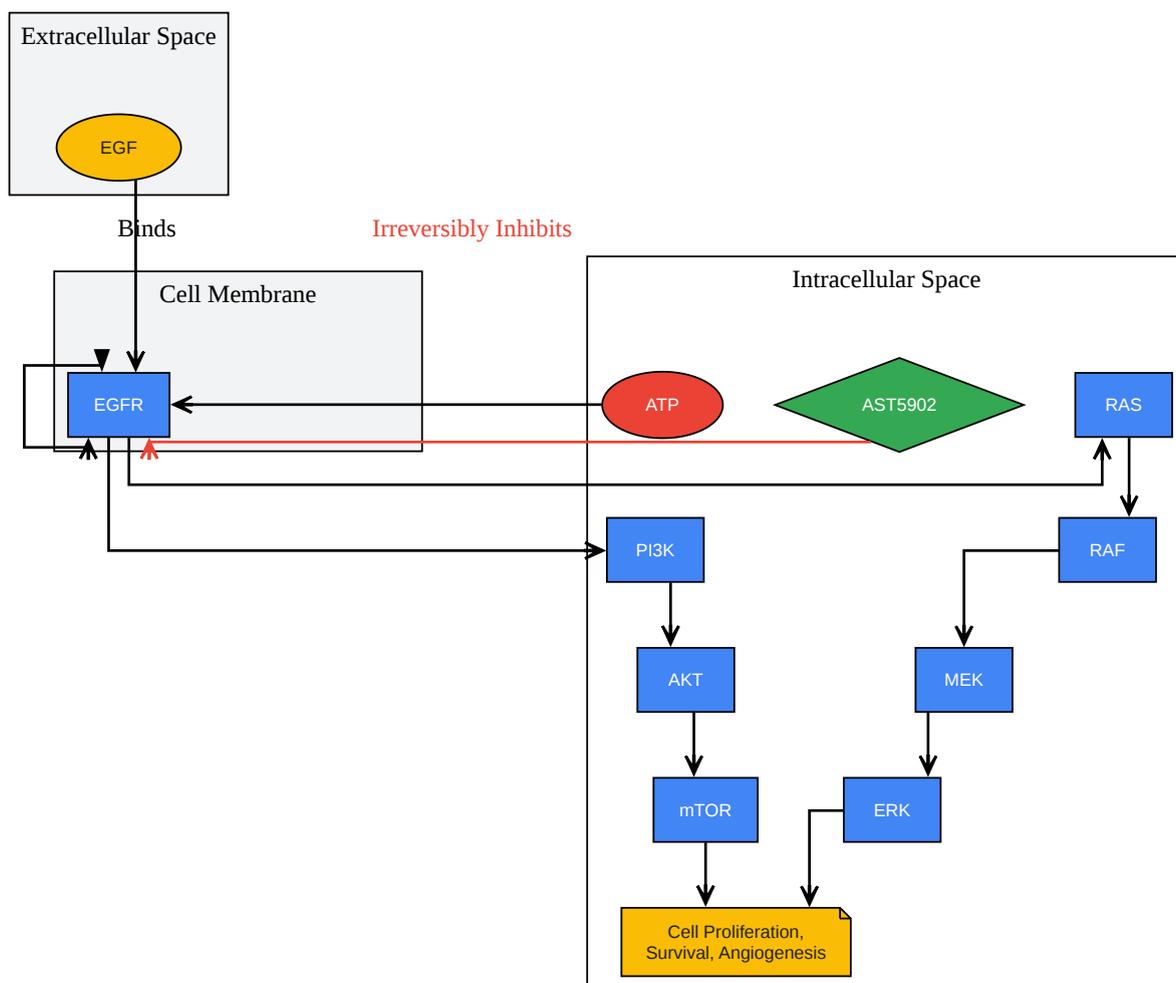
In Vivo Tumor Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are utilized to evaluate the in vivo efficacy of anticancer agents.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor tissue.[\[7\]](#)
- **Tumor Implantation:** Human NSCLC cells or tumor fragments from a patient are implanted subcutaneously into the flank of the mice.[\[7\]](#)
- **Tumor Growth Monitoring:** Tumors are allowed to grow to a palpable size, and tumor volume is measured regularly using calipers.[\[8\]](#)
- **Drug Administration:** Once tumors reach a predetermined size, mice are randomized into vehicle control and treatment groups. The test compound (e.g., Afatinib) is administered orally at various doses and schedules.[\[8\]](#)
- **Efficacy Evaluation:** Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the control group. Other endpoints may include tumor regression and survival.

Visualizations

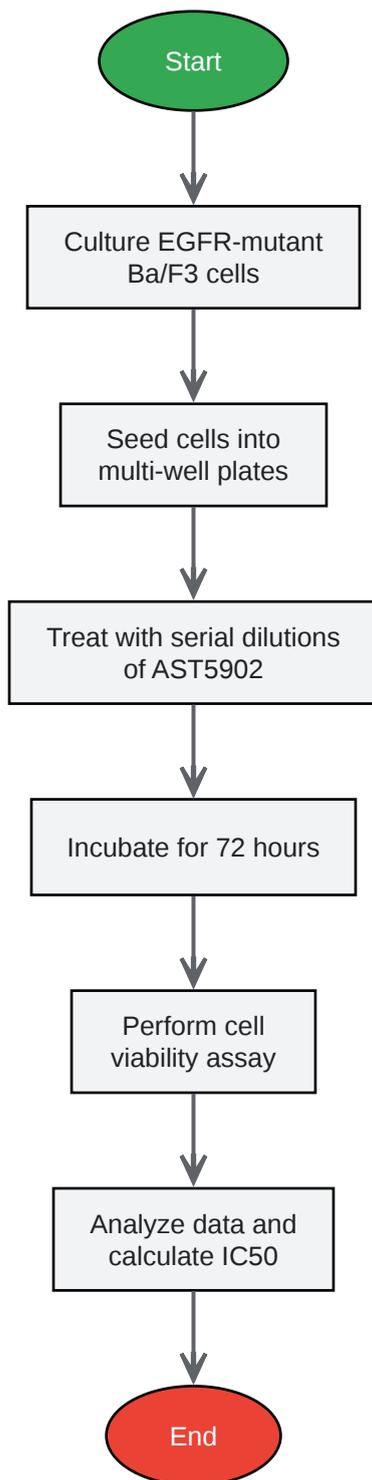
EGFR Signaling Pathway and Inhibition by AST5902



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Caption: EGFR signaling pathway and the inhibitory action of **AST5902**.

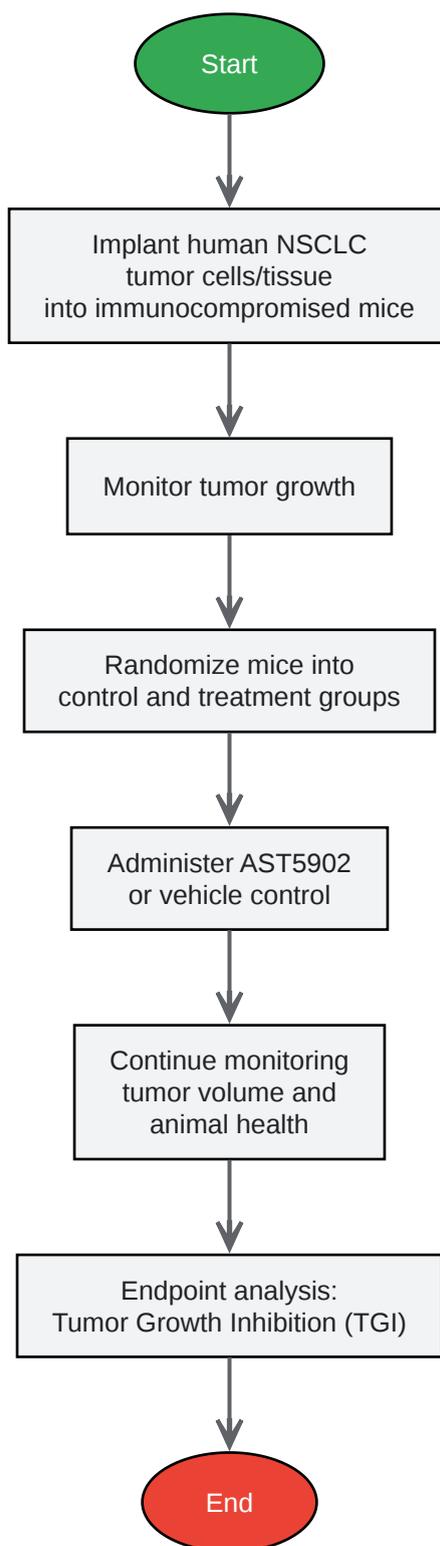
General Experimental Workflow for In Vitro IC50 Determination



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Caption: Workflow for in vitro determination of IC50 values.

General Experimental Workflow for In Vivo Xenograft Studies



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Caption: Workflow for in vivo xenograft efficacy studies.

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